molecular formula C30H55NO4 B028562 N-(Hexacosanoyloxy)succinimide CAS No. 22102-68-7

N-(Hexacosanoyloxy)succinimide

Cat. No. B028562
CAS RN: 22102-68-7
M. Wt: 493.8 g/mol
InChI Key: ZTTCVLLRTUELJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Hexacosanoyloxy)succinimide is a chemical compound with the molecular formula C30H55NO4 . It has a molecular weight of 493.8 g/mol . The compound is also known by other names such as (2,5-dioxopyrrolidin-1-yl) Hexacosanoate and HEXACOSANOIC ACID 2,5-DIOXO-1-PYRROLIDINYL ESTER .


Synthesis Analysis

The synthesis of N-(Hexacosanoyloxy)succinimide involves the use of N-Hydroxysuccinimide and HEXACOSANOIC ACID . More than 50 years ago, N-hydroxysuccinimide (NHS) was proposed by the group of Anderson for the preparation of active esters . These compounds are extremely useful for peptide synthesis and the preparation of all kinds of bioconjugates .


Molecular Structure Analysis

The molecular structure of N-(Hexacosanoyloxy)succinimide contains a total of 90 bonds, including 35 non-H bonds, 3 multiple bonds, 26 rotatable bonds, 3 double bonds, 1 five-membered ring, and 1 hydroxylamine (aliphatic) .


Chemical Reactions Analysis

Succinimide formation, like other physical and chemical modifications, can be particularly detrimental to the efficacy of therapeutic monoclonal antibodies when present in the Complementarity-Determining Region (CDR) .


Physical And Chemical Properties Analysis

N-(Hexacosanoyloxy)succinimide has a molecular weight of 493.8 g/mol, a XLogP3-AA of 12, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 26 . It has an Exact Mass and Monoisotopic Mass of 493.41310924 g/mol, a Topological Polar Surface Area of 63.7 Ų, and a Heavy Atom Count of 35 .

Scientific Research Applications

Chemiluminescence Coreactant

N-Hydroxysuccinimide, a type of N-substituted succinimide, has been explored as an efficient and stable chemiluminescence coreactant . The chemiluminescence intensity of the luminol-NHS system is about 22 times higher than that of the traditional luminol-H2O2 system . This system has been applied for the highly selective and ultrasensitive detection of Co2+ .

Synthesis of Hydroxamic Acids

N-substituted succinimides can be used in the synthesis of hydroxamic acids . The first stage involves the synthesis of N-substituted succinimide via the reaction of aromatic amine or carboxylic acid hydrazide with succinic anhydride. The second step involves the imide ring opening reaction by hydroxylamine . Hydroxamic acids are known for their biological activity, including their ability to inhibit metalloenzymes such as histone deacetylase (HDAC) or matrix metalloproteinases (MMP) .

Catalysts for Organic Reactions

Succinimide-based reagents, including N-substituted succinimides, can be used as catalysts for important organic reactions . They offer mild reaction conditions, simple and easy work-up procedure, high to excellent yields, stability, and reusability .

Protection and Multicomponent Reactions

Succinimide-based reagents can also be used for protection and multicomponent reactions . They can protect sensitive functional groups during chemical reactions, and they can also participate in multicomponent reactions, which involve three or more reactants combining to form a product .

Safety and Hazards

The safety data sheet for succinimide, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The chemical transformation of waste polymers into value-added chemicals is of significance for circular economy and sustainable development . Upcycling poly(succinates) with amines into N-substituted succinimides over succinimide anion-based ionic liquids is a promising future direction .

Mechanism of Action

Target of Action

N-(Hexacosanoyloxy)succinimide is a derivative of succinimide, a class of organic compounds known as pyrrolidine-2-ones Succinimides and their derivatives are known to interact with various biological molecules, including proteins and enzymes .

Mode of Action

The mode of action of N-(Hexacosanoyloxy)succinimide involves the interaction with its targets through a process known as aminolysis . This process involves the attack of the amino/amide nitrogen atom on the carbonyl carbon of the ester group, resulting in the cleavage of the carbonyl C-O bond in the polyester and the formation of an amide group . This process is facilitated by the cation-anion confined hydrogen-bonding interactions among the ionic liquid, water, ester group, and amino/amide groups .

Biochemical Pathways

Succinimides and their derivatives are known to be involved in various biochemical processes, including the transformation of waste polymers into value-added chemicals .

Result of Action

The result of the action of N-(Hexacosanoyloxy)succinimide involves the transformation of a series of poly(succinates) into succinimide derivatives and corresponding diols under mild and metal-free conditions . This transformation is facilitated by the cation-anion confined hydrogen-bonding interactions among the ionic liquid, water, ester group, and amino/amide groups .

Action Environment

The action of N-(Hexacosanoyloxy)succinimide is influenced by environmental factors such as the presence of water and the type of ionic liquid used . For instance, the presence of water assists in achieving complete transformation of poly(succinates) into succinimide derivatives .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) hexacosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H55NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(34)35-31-28(32)26-27-29(31)33/h2-27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTCVLLRTUELJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H55NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464612
Record name HEXACOSANOIC ACID 2,5-DIOXO-1-PYRROLIDINYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22102-68-7
Record name HEXACOSANOIC ACID 2,5-DIOXO-1-PYRROLIDINYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Hexacosanoyloxy)succinimide
Reactant of Route 2
Reactant of Route 2
N-(Hexacosanoyloxy)succinimide
Reactant of Route 3
Reactant of Route 3
N-(Hexacosanoyloxy)succinimide
Reactant of Route 4
Reactant of Route 4
N-(Hexacosanoyloxy)succinimide
Reactant of Route 5
Reactant of Route 5
N-(Hexacosanoyloxy)succinimide
Reactant of Route 6
Reactant of Route 6
N-(Hexacosanoyloxy)succinimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.